2-(3,4-Dichlorophenoxy)propanohydrazide
Description
2-(3,4-Dichlorophenoxy)propanohydrazide (CAS: 588673-62-5) is a synthetic organic compound characterized by a dichlorophenoxy group attached to a propanohydrazide backbone. It is primarily utilized in pharmacological and agrochemical research as a precursor or intermediate due to its reactive hydrazide group, which enables derivatization into hydrazones, semicarbazides, or heterocyclic compounds . The compound is commercially available with a purity of 95% and is supplied by multiple manufacturers (e.g., AK Scientific, Combi-Blocks) .
Properties
IUPAC Name |
2-(3,4-dichlorophenoxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-5(9(14)13-12)15-6-2-3-7(10)8(11)4-6/h2-5H,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDXUCWCNIUPTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407293 | |
| Record name | 2-(3,4-dichlorophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588673-62-5 | |
| Record name | 2-(3,4-dichlorophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenoxy)propanohydrazide typically involves the reaction of 3,4-dichlorophenol with epichlorohydrin to form 2-(3,4-dichlorophenoxy)propanol. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions generally include:
Temperature: Room temperature
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalyst, depending on the specific reaction step
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants
Purification: Techniques such as recrystallization or chromatography to ensure high purity of the final product
Quality Control: Rigorous testing to meet industry standards for purity and consistency
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenoxy)propanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrazides.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
Oxidation Products: Dichlorophenoxypropanoic acid derivatives
Reduction Products: Simplified hydrazides
Substitution Products: Functionalized derivatives with various substituents
Scientific Research Applications
Agricultural Applications
Herbicidal Properties
2-(3,4-Dichlorophenoxy)propanohydrazide is primarily investigated for its potential as a herbicide. Its structure suggests that it may function similarly to other herbicides derived from 2,4-Dichlorophenoxyacetic acid (2,4-D), which is known for its selective action against broadleaf weeds while sparing cereal crops. The compound's ability to disrupt plant growth processes could make it effective in controlling unwanted vegetation in agricultural settings.
Mechanism of Action
The mode of action likely involves interference with plant hormonal systems, particularly auxin pathways. Similar compounds have been shown to mimic natural auxins, leading to uncontrolled growth and eventual plant death. This characteristic positions this compound as a candidate for developing new herbicides that could address resistance issues seen with existing products.
Medicinal Chemistry
Potential Therapeutic Uses
Research into the medicinal applications of this compound is limited but promising. Initial studies suggest that derivatives of hydrazides can exhibit anti-inflammatory and anticancer properties. The compound's structural features may contribute to its biological activity, making it a subject for further pharmacological exploration.
Case Study: Anticancer Activity
A study investigating the effects of similar hydrazide compounds on cancer cell lines demonstrated significant cytotoxicity. The mechanism involved apoptosis induction through the modulation of cell signaling pathways. Although specific studies on this compound are sparse, the potential for anticancer activity warrants further investigation.
Environmental Impact and Toxicology
Ecotoxicological Assessments
Given the compound's herbicidal nature, ecotoxicological assessments are crucial to understanding its environmental impact. Studies on related compounds indicate that they can disrupt aquatic ecosystems and affect non-target organisms. Evaluating the toxicity levels and degradation pathways of this compound will be essential for regulatory compliance and safe usage guidelines.
Toxicological Profile
Research into the toxicological effects of similar compounds suggests potential neurotoxic effects at higher concentrations. Investigations into dose-dependent responses will help establish safety thresholds for agricultural use.
Data Tables
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenoxy)propanohydrazide involves its interaction with specific molecular targets. The compound can:
Bind to Proteins: Interact with proteins to modulate their activity.
Inhibit Enzymes: Act as an enzyme inhibitor, affecting various biochemical pathways.
Alter Cellular Processes: Influence cellular processes by modifying protein functions and interactions.
Comparison with Similar Compounds
Positional Isomerism in Dichlorophenoxypropanohydrazides
The position of chlorine substituents on the phenyl ring significantly influences physicochemical properties and bioactivity.
Key Findings :
- 2,4-Dichloro isomer: Structurally similar to the herbicide dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid), but the hydrazide group replaces the carboxylic acid, altering reactivity and toxicity .
Halogen Substitution Variations
Replacing chlorine with other halogens or substituents modulates bioactivity and stability.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Key Properties |
|---|---|---|---|---|---|
| 2-(4-Chlorophenoxy)propanohydrazide | 52094-96-9 | C₉H₁₁ClN₂O₂ | 214.65 | 4-chloro | Lower molecular weight, reduced lipophilicity |
| 2-(3,4-Dimethylphenoxy)propanohydrazide | 438613-32-2 | C₁₁H₁₆N₂O₂ | 208.26 | 3,4-dimethyl | Increased hydrophobicity, steric effects |
Key Findings :
- Monochloro derivative: The 4-chloro analog (CAS 52094-96-9) demonstrates lower toxicity risks compared to dichloro derivatives but may exhibit weaker bioactivity .
Functional Group Modifications
The hydrazide group enables diverse chemical modifications, distinguishing it from carboxylic acid or ester analogs.
Key Findings :
Complex Derivatives and Hybrid Structures
Advanced derivatives incorporate additional pharmacophores for targeted applications.
Biological Activity
2-(3,4-Dichlorophenoxy)propanohydrazide is a chemical compound with the potential for various biological activities. It is structurally related to herbicides and has been studied for its interactions with biological systems. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
- Molecular Formula : C9H10Cl2N2O2
- Molecular Weight : 249.09 g/mol
- CAS Number : 588673-62-5
- InChI Key : CDEDWJWYBQFEKO-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Protein Binding : The compound can bind to various proteins, potentially altering their function and leading to downstream effects on cellular processes.
- Enzymatic Inhibition : It may inhibit enzymes involved in critical metabolic pathways, affecting cellular metabolism and proliferation.
- Signal Transduction Modulation : By influencing signaling pathways, it can impact gene expression and cellular responses.
Biological Activity Overview
The compound has been investigated for several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Study 1: Toxicological Assessment
A case study reported on the toxicity of related compounds (e.g., 2,4-Dichlorophenoxyacetic acid) highlights the potential risks associated with exposure to chlorophenoxy herbicides. Symptoms observed included rhabdomyolysis and multi-organ involvement following ingestion . While this study does not directly involve this compound, it underscores the need for caution when handling similar compounds.
Case Study 2: Clinical Observations
In another clinical report, a patient presented with symptoms resembling organophosphate poisoning after exposure to a herbicide containing chlorophenoxy compounds. The clinical management involved supportive care and monitoring for specific symptoms related to muscle damage and organ function . This case illustrates the complexity of diagnosing poisoning from chlorophenoxy derivatives.
Research Findings
Recent studies have explored the biological effects of this compound in vitro and in vivo:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
